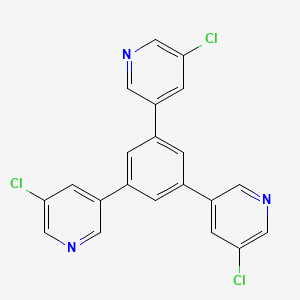
Pyridine,3,3',3''-(1,3,5-benzenetriyl)tris[5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-]: is an organic compound that features a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions, each of which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] typically involves multi-step organic reactions. One common method is through the nucleophilic aromatic substitution reaction, where pyridine rings are introduced onto a benzene core. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine rings may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine rings into more reduced forms, potentially altering the compound’s reactivity and properties.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound can be used to study the interactions between pyridine derivatives and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] exerts its effects involves its ability to interact with various molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: This compound is similar in structure but lacks the chlorine substituents, which can significantly alter its chemical properties and reactivity.
1,3,5-Tris(5-chloropyridin-3-yl)benzene: Another closely related compound, differing in the position of the chlorine atoms on the pyridine rings.
Uniqueness: Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] is unique due to the presence of chlorine atoms on the pyridine rings, which can enhance its reactivity and potential applications in various fields. The specific arrangement of these substituents also contributes to its distinct chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C21H12Cl3N3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
3-[3,5-bis(5-chloropyridin-3-yl)phenyl]-5-chloropyridine |
InChI |
InChI=1S/C21H12Cl3N3/c22-19-4-16(7-25-10-19)13-1-14(17-5-20(23)11-26-8-17)3-15(2-13)18-6-21(24)12-27-9-18/h1-12H |
InChI Key |
MDAJREZEJHAADD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CN=C2)Cl)C3=CC(=CN=C3)Cl)C4=CC(=CN=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















